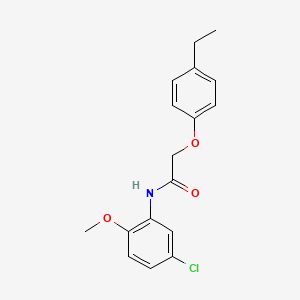
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione, also known as BNNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNNT has a triazine ring with a thione group and a naphthyl and benzyl group attached. This compound has shown potential in various applications, including nanotechnology, biomedical research, and materials science.
Mécanisme D'action
The mechanism of action of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and van der Waals interactions. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine the long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione can also be easily functionalized with various molecules, making it an ideal candidate for targeted drug delivery and other biomedical applications. However, one of the limitations of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is its high cost and limited availability.
Orientations Futures
There are several future directions for 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione research, including:
1. Further studies on the toxicity and long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.
2. The development of more cost-effective methods for synthesizing 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione.
3. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of high-strength materials for aerospace and defense applications.
4. The development of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione-based drug delivery systems for targeted cancer therapy.
5. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of nanoelectronic devices for faster and more efficient computing.
In conclusion, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a unique chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and long-term effects, but its high purity, stability, and functionalizability make it an ideal candidate for targeted drug delivery, high-strength materials, and nanoelectronics.
Méthodes De Synthèse
The synthesis of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves the reaction of 1,3,5-triazinane-2-thione with benzyl chloride and 1-naphthylamine. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has shown potential in various scientific research applications, including nanotechnology, biomedical research, and materials science. In nanotechnology, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been used as a reinforcing agent in polymer composites, improving their mechanical and thermal properties. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been used in the development of nanoelectronic devices due to its high electrical conductivity.
In biomedical research, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in drug delivery systems. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high surface area and can be functionalized with various molecules, making it an ideal candidate for targeted drug delivery. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also shown antibacterial properties and has been studied for its potential use in wound healing and infection control.
In materials science, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in the development of high-strength materials. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high tensile strength and can be used as a reinforcement in composites, improving their mechanical properties.
Propriétés
IUPAC Name |
5-benzyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20-21-14-22(13-16-7-2-1-3-8-16)15-23(20)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDWPUBDDFKAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(naphthalen-1-yl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
